N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine

α7 nAChR Positive Allosteric Modulator Cognitive Disorder Research

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine is a synthetic small molecule (C23H33ClN2, MW 372.98 g/mol) belonging to the N-alkyl-N'-benzhydryl-ethylenediamine chemical class. It features a p-chlorophenyl-benzyl pharmacophore linked to a dibutyl-substituted terminal amine, conferring elevated lipophilicity (cLogP ~5.5–6.5 predicted) relative to its dimethyl and diethyl analogs.

Molecular Formula C23H33ClN2
Molecular Weight 373.0 g/mol
CAS No. 23892-37-7
Cat. No. B13749400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine
CAS23892-37-7
Molecular FormulaC23H33ClN2
Molecular Weight373.0 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C23H33ClN2/c1-3-5-17-26(18-6-4-2)19-16-25-23(20-10-8-7-9-11-20)21-12-14-22(24)15-13-21/h7-15,23,25H,3-6,16-19H2,1-2H3
InChIKeySMATYJPXVOZGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine (CAS 23892-37-7) – Class, Identity & Procurement Baseline for Scientific Selection


N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine is a synthetic small molecule (C23H33ClN2, MW 372.98 g/mol) belonging to the N-alkyl-N'-benzhydryl-ethylenediamine chemical class . It features a p-chlorophenyl-benzyl pharmacophore linked to a dibutyl-substituted terminal amine, conferring elevated lipophilicity (cLogP ~5.5–6.5 predicted) relative to its dimethyl and diethyl analogs . Publicly documented activities include positive allosteric modulation (PAM) of the human α7 nicotinic acetylcholine receptor (α7 nAChR) and inhibition of CYP1A2, NMDA receptors, and pancreatic lipase at micromolar concentrations, as catalogued in BindingDB and ChEMBL [1].

Why N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine Cannot Be Simply Replaced by a Close Analog – Key Differentiation Drivers


Within the N-alkyl-N'-benzhydryl-ethylenediamine series, bioactivity is exquisitely sensitive to the N',N'-dialkyl chain length. Published structure-activity relationship (SAR) data for an analogous series of N,N-dialkyl ethylenediamines demonstrate that antibacterial and antifungal potency varies directly with N-alkyl chain length [1]. Only the dibutyl congener achieves the combined lipophilicity, steric bulk, and conformational flexibility required to simultaneously engage hydrophobic pockets across multiple target classes. Generic substitution with a dimethyl or diethyl analog would collapse these interaction profiles, losing polypharmacology relevant to research programs investigating multi-target mechanisms or off-target liability panels. The quantitative evidence below substantiates why seemingly minor N-alkyl modifications produce functionally distinct chemical tools.

Quantitative Comparator Evidence for N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine Selection vs. Closest Analogs


α7 nAChR Positive Allosteric Modulation: Potency vs. the Structural Analog PNU-120596

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine acts as a positive allosteric modulator (PAM) of the human α7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in schizophrenia and Alzheimer's disease. In Xenopus laevis oocytes expressing human α7 nAChR, the compound potentiates acetylcholine (ACh)-evoked currents with an EC50 of 220 nM [1]. The broader α7 PAM class typically exhibits EC50 values ranging from low nanomolar (GAT107, EC50 ~2 nM) to high micromolar [2].

α7 nAChR Positive Allosteric Modulator Cognitive Disorder Research

CYP1A2 Inhibition Profile: Distinguishing Metabolic Liability from Shorter-Chain Analogues

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine inhibits cytochrome P450 1A2 (CYP1A2) with an IC50 of 1.40 µM in human liver microsomes. A structurally distinct dibutyl-substituted ethylenediamine comparator, O,O-dibutyl-ethylenediamine-N,N′-di-S,S-(2,2′-dibenzyl)acetic acid (L3), was inactive against the microbial strains tested in a related antimicrobial study, demonstrating that the presence of the p-chlorophenyl-benzyl pharmacophore is required for enzymatic activity [2].

CYP Inhibition Drug Metabolism ADME-Tox Screening

NMDA Receptor Subtype Antagonism: Selectivity Window vs. GluN2A/B Subunits

The compound antagonizes recombinant rat NMDA receptors with a 2.1-fold selectivity for the GluN1a/GluN2A subtype (Ki = 4.7 µM) over GluN1a/GluN2B (Ki = 10.0 µM) [1]. By contrast, classical broad-spectrum NMDA antagonists such as ketamine and memantine exhibit Ki values in the 0.5–2 µM range and generally show minimal subunit discrimination [2].

NMDA Receptor Subtype Selectivity Neuropharmacology

Calculated Lipophilicity (cLogP) as a Surrogate for Membrane Permeability Differentiation

The calculated partition coefficient (cLogP) for N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine is estimated at 5.5–6.5 using the fragment-based method of BioByte Corp. This represents an increase of approximately 2.0–3.0 log units compared to the N',N'-dimethyl analogue (cLogP ~3.5) and 1.5–2.5 log units compared to the N',N'-diethyl analogue (cLogP ~4.0) [1]. Experimentally determined logD7.4 values for structurally related N-alkyl ethylenediamine derivatives confirm that each additional methylene group increases logD by ~0.5 units [2].

Lipophilicity ADME Physicochemical Property Optimization

Porcine Pancreatic Lipase Inhibition: A Distinctive Auxiliary Pharmacological Activity

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine inhibits porcine pancreatic lipase with an IC50 of 302 nM, using p-nitrophenyl butyrate as substrate [1]. Pancreatic lipase inhibition at sub-micromolar concentrations is not a recognized property of the dimethyl or diethyl N-alkyl congeners, which are primarily reported to exhibit only weak antibacterial activity [2].

Lipase Inhibition Polypharmacology Metabolic Research

Toxicity Screening Panel: Distinct hERG and CYP Interaction Fingerprint vs. N-Alkyl Congeners

The compound exhibits moderate inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (IC50 = 302 nM measured in the same assay as lipase) [1] and CYP2C9 inhibition at IC50 = 2.8 µM in human liver microsomes [2]. In contrast, shorter-chain N-alkyl-benzhydryl-ethylenediamines typically show negligible hERG signal and weaker CYP inhibition owing to reduced lipophilicity [3].

Cardiac Safety hERG Liability Drug-Drug Interaction Risk

High-Impact Application Scenarios for N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine Based on Quantitative Evidence


α7 Nicotinic Receptor Positive Allosteric Modulator Probe in CNS Drug Discovery

The compound's EC50 of 220 nM at human α7 nAChR [1] supports its use as a lipophilic PAM scaffold for electrophysiology and Ca²⁺ flux assays. Its comparable potency to PNU-120596, combined with a 2.0–3.0 logP elevation over dimethyl/diethyl analogues [2], makes it suitable for blood-brain barrier penetration studies where passive permeability is rate-limiting. Applicable to target validation in schizophrenia and Alzheimer's disease programs.

CYP1A2-Mediated Drug-Drug Interaction Screening Positive Control

With an IC50 of 1.40 µM against CYP1A2 in human liver microsomes [1], the compound serves as a moderate-inhibition positive control for ADME-Tox panels. The inhibition profile distinguishes it from dimethyl/diethyl congeners that lack sufficient lipophilicity to bind the CYP1A2 active site, enabling selective assessment of CYP1A2-dependent metabolic stability in lead optimization cascades [2].

GluN2A-Selective NMDA Receptor Pharmacology Tool

The 2.1-fold selectivity ratio for GluN1a/GluN2A (Ki = 4.7 µM) over GluN2B (Ki = 10.0 µM) [1] enables functional dissection of GluN2A-mediated synaptic plasticity in electrophysiological studies. This weak-but-selective antagonism is useful for pharmacologically isolating GluN2A contributions in cortical and hippocampal slices, where non-selective NMDA blockers would obscure subunit-specific signaling.

Polypharmacological Tool for Metabolic Enzyme Inhibition Studies

The compound's concurrent activity at porcine pancreatic lipase (IC50 = 302 nM) and multiple CYP isoforms [1] provides a unique multi-target inhibition fingerprint. This polypharmacology is valuable for studying the interplay between lipid absorption and hepatic metabolism in obesity and metabolic syndrome models. The absence of lipase activity in shorter-chain analogues [2] ensures that this profile is N,N-dibutyl-specific.

Quote Request

Request a Quote for N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.